Methyl 3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 243.73 g/mol. It is recognized for its structural characteristics, which include an amino group attached to a propanoate moiety and a 2,6-dimethylphenyl group. The compound is typically encountered as a hydrochloride salt, enhancing its solubility in water, which is crucial for various applications in research and industry .
The chemical behavior of methyl 3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride includes typical reactions associated with amines and esters. It can undergo:
These reactions are essential for its transformation into various derivatives that may exhibit different biological or chemical properties.
The synthesis of methyl 3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride typically involves multiple steps:
This multi-step synthesis allows for the precise control over the final product's purity and yield .
Methyl 3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride has several potential applications:
Interaction studies involving methyl 3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride are essential for understanding its pharmacological profile. Investigations may include:
These studies help elucidate the compound's mechanism of action and therapeutic potential.
Several compounds share structural similarities with methyl 3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate | 1213387-16-6 | 0.92 |
Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate | 1391429-05-2 | 0.88 |
(R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate | 845909-40-2 | 0.88 |
3-Amino-3-(4-methoxyphenyl)propanoic acid | 5678-45-5 | 0.83 |
3-Amino-3-(3-methoxyphenyl)propanoic acid | 68208-19-5 | 0.85 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The uniqueness of methyl 3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride lies in its specific combination of amino and ester functionalities along with the unique dimethyl-substituted phenyl ring, which may influence its biological activity and reactivity compared to others in this category .